1-{[4-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol
Description
1-{[4-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol is a pyrrolidin-3-ol derivative featuring a benzyl group substituted with an aminomethyl moiety at the para position of the phenyl ring. While commercial availability is discontinued (as per ), its structural framework suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring dual hydrogen-bonding interactions .
Properties
IUPAC Name |
1-[[4-(aminomethyl)phenyl]methyl]pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-7-10-1-3-11(4-2-10)8-14-6-5-12(15)9-14/h1-4,12,15H,5-9,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVKBTHTLZICEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=CC=C(C=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1341393-59-6 | |
| Record name | 1-{[4-(aminomethyl)phenyl]methyl}pyrrolidin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-{[4-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the reduction of 4-aminomethylbenzoic acid to 4-aminomethylbenzyl alcohol, followed by the reaction with pyrrolidine . The reaction conditions typically involve the use of reducing agents such as hydrogen in the presence of a catalyst like palladium on carbon . Industrial production methods may involve similar steps but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
Scientific Research Applications
Chemistry
The compound serves as a crucial building block for synthesizing more complex molecules. Its ability to participate in nucleophilic substitution reactions makes it useful in developing specialty chemicals. It can also be utilized in the creation of new materials with tailored properties .
Table 1: Chemical Reactions of 1-{[4-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol
| Reaction Type | Description | Example Reaction |
|---|---|---|
| Oxidation | Converts to ketones or aldehydes | Using potassium permanganate |
| Reduction | Modifies functional groups | Reducing agents like lithium aluminum hydride |
| Substitution | Aminomethyl group participates in reactions | Nucleophilic substitution with halides |
Biological Applications
The structural features of this compound position it as a candidate for studying biological interactions, particularly in pharmacology. Its potential therapeutic applications include:
- Antimicrobial Activity: Research indicates that derivatives of Mannich bases, which include similar structures, exhibit significant antimicrobial properties against various pathogens .
- Alzheimer’s Disease Treatment: Some compounds derived from Mannich bases have shown effectiveness in inhibiting enzymes associated with Alzheimer’s disease, suggesting that this compound could contribute to similar therapeutic strategies .
Table 2: Biological Activities Related to Mannich Bases
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against phytopathogenic fungi | |
| Anti-Alzheimer | Inhibits acetylcholinesterase | |
| Anti-inflammatory | Reduces inflammation markers |
Industrial Applications
In the industrial sector, this compound is valuable for producing specialty chemicals and intermediates used in various processes. Its unique properties enable the development of formulations that require specific chemical behavior or reactivity.
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial properties of Mannich bases, compounds structurally related to this compound demonstrated significant inhibition of spore germination in Botrytis cinerea, outperforming standard antifungal agents . This highlights the potential for developing new antifungal treatments based on this compound.
Case Study 2: Neuroprotective Effects
Research into neuroprotective agents has identified derivatives of Mannich bases as promising candidates for treating neurodegenerative diseases. Compounds similar to this compound were shown to inhibit amyloid-beta aggregation, a hallmark of Alzheimer’s pathology . This suggests that further exploration of this compound could lead to novel therapeutic options.
Mechanism of Action
The mechanism of action of 1-{[4-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and aminomethyl group can interact with biological receptors, enzymes, or other proteins, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key Observations :
- The aminomethylbenzyl substituent in the target compound provides a balance between hydrophilicity (amine) and moderate lipophilicity (benzyl), making it suitable for targeting polar binding pockets.
- Trifluoromethyl groups () enhance lipophilicity and metabolic resistance but reduce solubility .
- Hydrochloride salts () improve solubility but may limit blood-brain barrier penetration compared to free bases .
Biological Activity
1-{[4-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol, also known by its CAS number 1341393-59-6, is a compound with significant potential in medicinal chemistry and biological research. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H18N2O, with a molecular weight of 206.29 g/mol. The compound features a pyrrolidine ring, an aminomethyl group, and a phenyl substituent, which contribute to its biological properties.
The biological activity of this compound is largely attributed to its ability to interact with specific receptors and enzymes in the body. The presence of the pyrrolidine ring allows for conformational flexibility, which may enhance binding affinity to various biological targets. The aminomethyl group can participate in hydrogen bonding and other interactions crucial for receptor activation or inhibition.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Antagonistic Activity : Studies have shown that related compounds exhibit antagonistic activity towards melanin-concentrating hormone receptor 1 (MCH-R1). For instance, derivatives similar to this compound have been identified as potent MCH-R1 antagonists with Ki values as low as 2.3 nM, indicating strong binding affinity and potential therapeutic applications in obesity and metabolic disorders .
- Anticancer Potential : The compound's structural features suggest it may possess anticancer properties. Research on similar pyrrolidine derivatives has demonstrated significant antiproliferative effects against various cancer cell lines, including human breast cancer (MDA-MB-231) and leukemia (K562) cells .
- Neuropharmacological Effects : Compounds with similar structures have been studied for their neuropharmacological effects, including potential anxiolytic or antidepressant activities. The interaction with neurotransmitter systems could be explored further for therapeutic applications in mental health disorders.
Case Studies and Experimental Data
In Vitro Studies
In vitro studies have shown that related compounds exhibit significant cytotoxicity against cancer cell lines at low micromolar concentrations. For example, certain derivatives displayed IC50 values significantly lower than standard chemotherapeutics like doxorubicin, indicating a promising avenue for drug development.
Q & A
Basic Question
- Structural elucidation : High-resolution mass spectrometry (HRMS) and NMR (¹H/¹³C) to confirm the aminomethylphenyl substitution pattern.
- Purity assessment : HPLC with UV detection (e.g., 254 nm, as in ) and elemental analysis .
- Thermal properties : Differential scanning calorimetry (DSC) to determine melting points and stability under storage conditions.
How can computational methods predict the pharmacological potential of this compound?
Advanced Question
- Molecular docking : Model interactions with target receptors (e.g., enzymes or GPCRs) using software like AutoDock. highlights the importance of halogen substituents (e.g., fluorine) in binding affinity, suggesting similar analysis for the aminomethyl group .
- ADMET prediction : Tools like SwissADME can estimate bioavailability, blood-brain barrier penetration, and toxicity risks. Validate predictions with in vitro assays (e.g., cytochrome P450 inhibition) .
What safety protocols are recommended for handling pyrrolidin-3-ol derivatives?
Basic Question
- Hazard mitigation : Wear PPE (gloves, goggles) due to irritant properties (Xi hazard symbol in ) .
- First aid : Immediate eye rinsing (per S26 guidelines) and medical consultation for inhalation exposure .
- Waste disposal : Follow institutional guidelines for amine-containing compounds to avoid environmental contamination .
How do stereochemical and substituent variations impact the compound’s reactivity in organic synthesis?
Advanced Question
- Steric effects : The bulky 4-(aminomethyl)phenyl group may hinder nucleophilic attacks at the pyrrolidine nitrogen.
- Hydrogen bonding : The hydroxyl group (C3 position) can participate in intramolecular interactions, influencing regioselectivity. Use protecting groups (e.g., trityl in ) to temporarily block reactive sites during multi-step syntheses .
What strategies address low yields in cross-coupling reactions involving this compound?
Advanced Question
- Catalyst screening : Test palladium/copper systems for Buchwald-Hartwig amination or Suzuki-Miyaura coupling.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) may improve solubility of aromatic intermediates.
- Microwave-assisted synthesis : Reduce reaction time and improve efficiency compared to traditional reflux methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
